Solanesyl-PP Solanesyl-PP Ditrans,polycis-nonaprenyl diphosphate is a polymer.
Brand Name: Vulcanchem
CAS No.: 146340-00-3
VCID: VC21110798
InChI: InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/b38-21+,39-23+,40-25-,41-27-,42-29-,43-31-,44-33-,45-35-
SMILES: Array
Molecular Formula: C45H76O7P2
Molecular Weight: 791.0 g/mol

Solanesyl-PP

CAS No.: 146340-00-3

Cat. No.: VC21110798

Molecular Formula: C45H76O7P2

Molecular Weight: 791.0 g/mol

* For research use only. Not for human or veterinary use.

Solanesyl-PP - 146340-00-3

Specification

CAS No. 146340-00-3
Molecular Formula C45H76O7P2
Molecular Weight 791.0 g/mol
IUPAC Name [(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/b38-21+,39-23+,40-25-,41-27-,42-29-,43-31-,44-33-,45-35-
Standard InChI Key IVLBHBFTRNVIAP-HUIBRQQWSA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid is a complex organophosphorus compound that falls within the category of phosphono hydrogen phosphates. The compound is uniquely identified by its CAS Registry Number 146340-00-3, which serves as its principal identifier in chemical databases and research literature. This registration number allows researchers to unambiguously reference this specific compound among the vast array of chemical substances. The compound is also identified in research contexts by its vendor catalog identifier VC21110798, which facilitates procurement for laboratory investigations.

The compound's IUPAC name, [(3E,7E,11E,15E,19E,23E,27E,31E)-1-hydroxy-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy] phosphono hydrogen phosphate, provides a systematic description of its structural composition according to international nomenclature standards. This systematic naming approach offers chemists precise information about the compound's molecular architecture, highlighting its key functional groups and stereochemical configuration.

Molecular Structure and Composition

The molecular formula of the compound is C45H76O7P2, indicating a complex carbon backbone with multiple hydrogen atoms, oxygen atoms, and two phosphorus centers. With a molecular weight of 791 g/mol, this compound represents a relatively large organic molecule with potential biological significance. The extensive carbon chain with multiple methyl substituents and conjugated double bonds suggests a complex three-dimensional structure with potential for specific molecular recognition properties.

The structural configuration includes nine methyl-substituted double bonds in the E (trans) configuration, as indicated in the nomenclature, which creates a extended conjugated system spanning most of the carbon backbone. This particular arrangement of double bonds likely contributes to specific conformational properties that may be relevant to the compound's biological or chemical activity. The phosphono hydrogen phosphate group represents the functional center of the molecule, potentially serving as a reactive site for chemical transformations or biological interactions.

Chemical Identifiers and Digital Representation

In addition to traditional identifiers, the compound is represented by several digital chemical notations that facilitate computational analysis and database searching. The Standard InChI (International Chemical Identifier) for this compound is:

InChI=1S/C46H78O9P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46(47)53-54-57(51,52)55-56(48,49)50/h19,21,23,25,27,29,31,33,35,46-47H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,51,52)(H2,48,49,50)/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+

The corresponding Standard InChIKey is IVLBHBFTRNVIAP-HUIBRQQWSA-N, which serves as a fixed-length condensed digital representation of the compound's structure. For computational chemistry applications, several SMILES (Simplified Molecular Input Line Entry System) notations are available, including the Isomeric SMILES:

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)C

These digital representations enable researchers to accurately transfer structural information between different chemical software platforms and databases.

Physical and Chemical Properties

Physical Characteristics

While detailed experimental physical data on [hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid remains limited in the available literature, we can infer certain properties based on its molecular structure. The compound's significant molecular weight of 791 g/mol suggests it likely exists as a solid at standard temperature and pressure. The presence of multiple phosphoryl groups with hydrogen-bonding capabilities indicates potential solubility in polar solvents, particularly those capable of forming hydrogen bonds with the hydroxyl and phosphoryl moieties.

The extended conjugated system formed by the nine methyl-substituted double bonds likely contributes to specific spectroscopic properties, potentially including distinct ultraviolet-visible absorption characteristics. The stereochemistry of these double bonds, all in the E configuration, would impart a specific three-dimensional structure to the molecule that could influence its physical properties and molecular interactions.

Chemical Reactivity

The chemical reactivity of this compound is expected to center primarily around the phosphono hydrogen phosphate functional group, which contains reactive P-OH bonds. This functional group shares chemical similarities with other organophosphorus compounds, many of which exhibit significant reactivity toward nucleophiles and can participate in various condensation and substitution reactions . The hydroxyl groups attached to the phosphorus atoms represent potential sites for esterification, dehydration, or other transformations.

Stability Considerations

Organophosphorus compounds with P-OH bonds often exhibit sensitivity to hydrolysis under basic conditions, with the rate and products of hydrolysis depending on specific structural features. The compound may undergo oxidation at the phosphorus centers or at the carbon-carbon double bonds when exposed to oxidizing agents . Given its complex structure with multiple reactive sites, storage considerations would likely include protection from moisture, oxidants, and possibly light, particularly if the conjugated system is photoreactive.

Synthesis and Preparation Methods

Analytical Considerations

Confirmation of the successful synthesis and structural integrity of this compound would typically involve a battery of analytical techniques. High-resolution mass spectrometry would be essential for verifying the molecular formula, while nuclear magnetic resonance (NMR) spectroscopy, particularly 31P NMR and 13C NMR, would provide critical information about the phosphorus environment and carbon skeleton, respectively. Infrared spectroscopy could confirm the presence of characteristic P-OH and P=O stretching vibrations, while ultraviolet-visible spectroscopy might reveal properties related to the conjugated system.

Comprehensive Data Compilation

Identification and Structural Parameters

The following table presents a comprehensive compilation of the available identification and structural data for [hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid:

ParameterValue
CAS Registry Number146340-00-3
Vendor Catalog IDVC21110798
Molecular FormulaC45H76O7P2
Molecular Weight791 g/mol
IUPAC Name[(3E,7E,11E,15E,19E,23E,27E,31E)-1-hydroxy-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy] phosphono hydrogen phosphate
Standard InChIKeyIVLBHBFTRNVIAP-HUIBRQQWSA-N

This data provides a fundamental reference point for researchers working with this compound, facilitating accurate documentation and communication in scientific literature.

Structural Representation Formats

The digital representation of complex molecular structures is essential for computational analysis and database integration. The following table presents the various structural notation formats available for this compound:

Notation FormatString
Standard InChIInChI=1S/C46H78O9P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46(47)53-54-57(51,52)55-56(48,49)50/h19,21,23,25,27,29,31,33,35,46-47H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,51,52)(H2,48,49,50)/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+
Isomeric SMILESCC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)C
Canonical SMILESCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C

These notation strings enable computational chemists and bioinformaticians to accurately represent the compound's structure in various software platforms and databases.

Research Status and Future Directions

Analytical Method Development

The complex structure of this compound presents challenges for analytical detection and quantification, suggesting opportunities for the development of specialized analytical methodologies. Mass spectrometric approaches, particularly those employing soft ionization techniques suitable for phosphorylated compounds, could be optimized for sensitive detection. Chromatographic methods tailored to the compound's specific physicochemical properties would facilitate isolation and purification for research purposes.

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